N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a tetrahydro-1,3,5-triazine ring, and a sulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,5-triazine ring, which can be synthesized using imidates, guanidines, and amides or aldehydes as starting materials, with cesium carbonate as the base . The cyclopropyl group is then introduced through a cyclopropanation reaction. The sulfamoyl group is added via sulfonation, and the final step involves the attachment of the phenyl ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine
- N-(5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-fluorobenzenesulfonamide
Uniqueness
N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H19N5O3S |
---|---|
Molecular Weight |
337.40 g/mol |
IUPAC Name |
N-[4-[(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H19N5O3S/c1-10(20)17-11-2-6-13(7-3-11)23(21,22)18-14-15-8-19(9-16-14)12-4-5-12/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,17,20)(H2,15,16,18) |
InChI Key |
ZAGGVHAIOVQXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3CC3 |
Origin of Product |
United States |
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